An In-Depth Technical Guide to 2-Myristyldipalmitin: Chemical Structure and Properties
An In-Depth Technical Guide to 2-Myristyldipalmitin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Myristyldipalmitin, a mixed-acid triglyceride, holds significant interest within the realms of lipid chemistry, materials science, and pharmaceutical sciences. Its specific chemical structure, characterized by a myristoyl group at the sn-2 position and two palmitoyl (B13399708) groups at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, imparts distinct physicochemical properties. This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of 2-Myristyldipalmitin. Detailed experimental protocols for its characterization using state-of-the-art analytical techniques are presented, alongside a structured summary of its quantitative data. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and similar lipid molecules.
Chemical Identity and Structure
2-Myristyldipalmitin is systematically named 1,3-dipalmitoyl-2-myristoyl-glycerol. It is a saturated triglyceride, meaning the fatty acid chains contain no double bonds. The unique arrangement of the shorter myristic acid chain between two longer palmitic acid chains influences its crystalline packing and, consequently, its physical properties.
Synonyms: 1,3-Dipalmitin-2-Myristin, TG(16:0/14:0/16:0)
The chemical structure of 2-Myristyldipalmitin is visualized in the following diagram:
Physicochemical Properties
The properties of 2-Myristyldipalmitin are summarized in the table below. It is a crystalline solid at room temperature and is soluble in organic solvents like chloroform (B151607).[1]
| Property | Value | Reference |
| Molecular Formula | C₄₉H₉₄O₆ | [1] |
| Molar Mass | 779.27 g/mol | [2] |
| CAS Number | 56599-89-4 | [1] |
| Appearance | White or white-like solid | [2] |
| Melting Point | Dependent on polymorphic form; estimated to be in the range of other mixed-acid saturated triglycerides. | |
| Boiling Point | 741.4 ± 27.0 °C (Predicted) | |
| Density | 0.918 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in chloroform (10 mg/ml); insoluble in water at ordinary temperatures, but miscible with organic solvents such as alcohols and esters. |
Polymorphism
Experimental Protocols
Synthesis of 2-Myristyldipalmitin
A general method for the synthesis of mixed-acid triglycerides involves a multi-step process:
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Protection of Glycerol: The sn-2 hydroxyl group of glycerol is protected.
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Esterification at sn-1 and sn-3: The protected glycerol is reacted with two equivalents of palmitoyl chloride in the presence of a base (e.g., pyridine) to form 1,3-dipalmitoyl-2-protected-glycerol.
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Deprotection: The protecting group at the sn-2 position is removed to yield 1,3-dipalmitoylglycerol.
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Esterification at sn-2: The 1,3-dipalmitoylglycerol is then reacted with myristoyl chloride to form 2-Myristyldipalmitin.
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Purification: The final product is purified using techniques such as column chromatography to achieve high purity (>98%).
Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions, including melting points and polymorphic transitions, of 2-Myristyldipalmitin.
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Sample Preparation: Accurately weigh 5-10 mg of the purified 2-Myristyldipalmitin into an aluminum DSC pan.
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Instrumentation: A calibrated differential scanning calorimeter is used.
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Thermal Program:
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Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).
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Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its final melting point (e.g., 80°C) to observe the melting of different polymorphic forms.
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Hold at the high temperature for a few minutes to erase thermal history.
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Cool the sample at a controlled rate (e.g., 5°C/min) back to the initial temperature to observe crystallization behavior.
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Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the melting of different polymorphs (α, β', β) and exothermic peaks corresponding to crystallization.
Characterization by X-ray Diffraction (XRD)
XRD is employed to identify the crystalline structure (polymorphic form) of 2-Myristyldipalmitin.
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Sample Preparation: The solid sample is mounted on a sample holder.
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Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is typically used.
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Data Collection: The sample is scanned over a range of 2θ angles, typically from 2° to 40°.
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Data Analysis: The resulting diffraction pattern will show characteristic peaks. The short spacings (wide-angle region) are indicative of the sub-cell packing of the fatty acid chains and are used to identify the polymorphic form (e.g., a single strong peak around 4.15 Å for the α form, multiple peaks for β' and β forms). The long spacings (small-angle region) provide information about the lamellar stacking of the molecules.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of 2-Myristyldipalmitin.
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Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent, such as deuterated chloroform (CDCl₃).
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
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Data Analysis:
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¹H NMR: The spectrum will show characteristic signals for the glycerol backbone protons and the protons of the palmitoyl and myristoyl acyl chains. The integration of the signals can be used to confirm the ratio of the different fatty acids.
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¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the ester groups and the carbons of the glycerol backbone and the acyl chains, confirming the positions of the different fatty acids.
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Characterization by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the fatty acid composition of 2-Myristyldipalmitin.
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Sample Preparation: The sample is dissolved in an appropriate solvent and introduced into the mass spectrometer, often via a chromatographic system like GC or LC.
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Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).
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Data Acquisition: Acquire the mass spectrum.
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Data Analysis: The spectrum will show a molecular ion peak corresponding to the mass of 2-Myristyldipalmitin. Fragmentation analysis (MS/MS) can be performed to confirm the loss of the individual fatty acid chains (palmitic and myristic acid), further verifying the structure.
Applications in Research and Drug Development
2-Myristyldipalmitin serves as a model compound for studying the physical chemistry of mixed-acid triglycerides, which are major components of natural fats and oils. In the pharmaceutical industry, triglycerides are used as excipients in various formulations. The specific melting behavior and crystalline structure of 2-Myristyldipalmitin could be leveraged in the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled drug delivery applications. Its defined structure also makes it a valuable standard for the analytical characterization of complex lipid mixtures.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and physicochemical properties of 2-Myristyldipalmitin. The presented experimental protocols offer a framework for the synthesis and comprehensive characterization of this mixed-acid triglyceride. A thorough understanding of its properties is essential for its application in fundamental lipid research and in the development of advanced drug delivery systems. Further research to experimentally determine the precise melting points of its various polymorphs will be invaluable to the scientific community.
